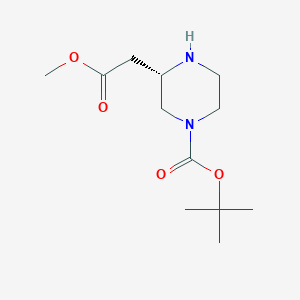

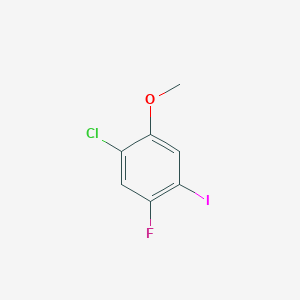

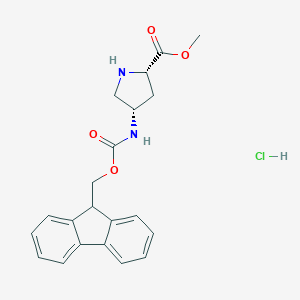

![molecular formula C12H22N2O2 B059562 Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate CAS No. 1239589-52-6](/img/structure/B59562.png)

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate" is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. It belongs to a class of compounds known for their spirocyclic structure, which involves a bicyclic system where one of the rings is a carbamate and the other contains an amino group. Such compounds are synthesized for various purposes, including as intermediates in the production of pharmaceuticals and materials.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multiple steps, including esterification, protection of functional groups (e.g., Boc protection), and nucleophilic substitution reactions. A notable example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a seven-step process with an overall yield of 30% (Tang et al., 2014). Another method involves the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

Molecular and crystal structure analyses of tert-butyl carbamate derivatives often reveal significant insights into their stereochemistry and conformation. X-ray crystallography and DFT analyses are common techniques used for this purpose. For instance, the structure of certain spiro carbamates shows intramolecular hydrogen bonding, indicating a stabilized molecular framework (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl carbamates participate in a variety of chemical reactions, including Diels-Alder reactions, which are crucial for constructing complex molecular architectures (Padwa et al., 2003). They also serve as intermediates in reactions involving nucleophilic substitution and reduction to yield biologically active compounds (Zhao et al., 2017).

科学的研究の応用

Environmental Applications and Concerns

Research on synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, discusses their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices and human tissues, indicating potential health risks due to their toxicity and endocrine-disrupting effects. The study suggests the need for novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

Advances in Non-chromatographic Bioseparation

The development of three-phase partitioning (TPP) as a non-chromatographic bioseparation technology for extracting and purifying bioactive molecules from natural sources is highlighted. TPP is noted for its efficiency, economy, and scalability, making it a promising method for separating proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. This review underscores TPP's potential in food, cosmetics, and medicine Jingkun Yan et al., 2018.

Fuel Additive Purification and Environmental Impact

Studies on methyl tert-butyl ether (MTBE), a fuel additive, explore its production, purification, environmental fate, and biodegradation. Despite its role in improving fuel performance, MTBE's environmental release has raised concerns due to its solubility in water and resistance to biodegradation. Research focuses on finding effective bioremediation and adsorption methods to mitigate MTBE pollution in water. These efforts aim to address the challenges of removing MTBE from the environment and reducing its impact on water quality S. Fiorenza & H. Rifai, 2003.

Biodegradation Pathways

The biodegradation of ethyl tert-butyl ether (ETBE) and its fate in soil and groundwater are extensively reviewed, revealing microorganisms capable of degrading ETBE aerobically. This process involves the hydroxylation of the ethoxy carbon, leading to various intermediates. The study provides insights into the aerobic biodegradation pathways of ETBE and emphasizes the need for further research on anaerobic biodegradation and the impact of co-contaminants on ETBE metabolism S. Thornton et al., 2020.

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXPJMGYUOYFOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585533 |

Source

|

| Record name | tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate | |

CAS RN |

1239589-52-6 |

Source

|

| Record name | tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diaminospiro[3.3]heptane, 2-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

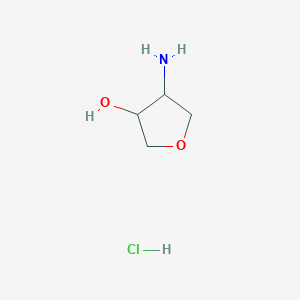

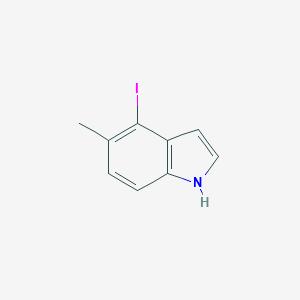

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)

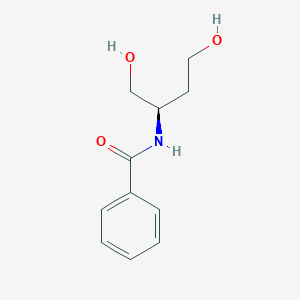

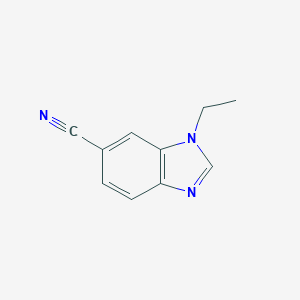

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

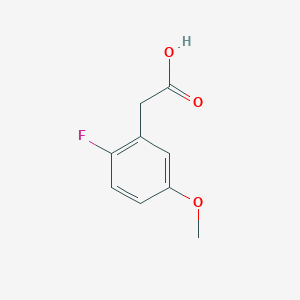

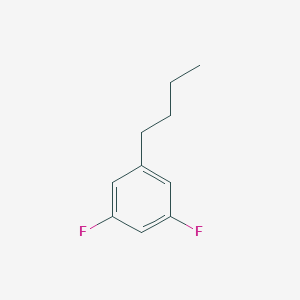

![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)